

Avelumab: A Technical Guide to Approved Indications

Author: BenchChem Technical Support Team. Date: December 2025

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Introduction

Avelumab is a human immunoglobulin G1 (IgG1) monoclonal antibody that targets the programmed death-ligand 1 (PD-L1). By blocking the interaction of PD-L1 with its receptors, programmed cell death protein 1 (PD-1) and B7.1, avelumab releases the suppression of the T-cell mediated antitumor immune response.[1][2] This mechanism of action has led to its approval for the treatment of several aggressive cancers. This guide provides an in-depth overview of the core approved indications for avelumab, focusing on the pivotal clinical trial data, experimental protocols, and the underlying signaling pathways.

Approved Indications and Clinical Efficacy

Avelumab has received regulatory approval from major agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), for the treatment of three main cancer types: Merkel cell carcinoma, urothelial carcinoma, and renal cell carcinoma.

Merkel Cell Carcinoma (MCC)

Avelumab is the first FDA-approved treatment for metastatic Merkel cell carcinoma.[3] It is indicated for adult and pediatric patients 12 years and older with metastatic MCC.[1][3]

Pivotal Trial: JAVELIN Merkel 200



The approval for metastatic MCC was based on data from the JAVELIN Merkel 200 trial, an open-label, single-arm, multicenter study.[3]

Quantitative Data from JAVELIN Merkel 200

Efficacy Endpoint	Previously Treated Patients (n=88)	Treatment-Naïve Patients (n=116)
Objective Response Rate (ORR)	33.0% (95% CI: 23.3-43.8)	39.7% (95% CI: 30.7-49.2)
Complete Response (CR) Rate	11.4%	Not Reported
Durable Response Rate (≥6 months)	Not Reported	30.2% (95% CI: 22.0-39.4)
Duration of Response (DOR)	Median not reached (95% CI: 18.0 months-not estimable)	Not Reported
Progression-Free Survival (PFS)	1-year PFS rate: 30% (95% CI: 21-41)	Median: 4.1 months (95% CI: 1.4-6.1)
Overall Survival (OS)	1-year OS rate: 52% (95% CI: 41-62); Median: 12.9 months (95% CI: 7.5-not estimable)	Median: 20.3 months (95% CI: 12.4-not estimable)

Experimental Protocol: JAVELIN Merkel 200

- Study Design: Open-label, single-arm, multicenter, phase II trial.
- Patient Population: Patients with histologically confirmed metastatic MCC with disease progression on or after chemotherapy administered for metastatic disease (previously treated cohort) or treatment-naïve patients (first-line cohort).
- Intervention: Avelumab 10 mg/kg administered as an intravenous infusion every 2 weeks.
- Primary Endpoint: Confirmed objective response rate (ORR) for the previously treated cohort and durable response for the first-line cohort, as assessed by an independent review committee according to RECIST v1.1.



 Secondary Endpoints: Duration of response (DOR), progression-free survival (PFS), and overall survival (OS).

Urothelial Carcinoma (UC)

Avelumab is indicated for the maintenance treatment of patients with locally advanced or metastatic urothelial carcinoma that has not progressed with first-line platinum-containing chemotherapy.[3][4] It is also approved for patients with locally advanced or metastatic UC who have disease progression during or following platinum-containing chemotherapy.[1][5]

Pivotal Trial: JAVELIN Bladder 100

The approval for first-line maintenance therapy was based on the JAVELIN Bladder 100 trial, a randomized, multicenter, open-label Phase III study.[6]

Quantitative Data from JAVELIN Bladder 100

Efficacy Endpoint	Avelumab + Best Supportive Care (BSC) (n=350)	BSC Alone (n=350)	Hazard Ratio (HR) (95% CI)	p-value
Median Overall Survival (OS) - All Patients	21.4 months	14.3 months	0.69 (0.56, 0.86)	0.001
Median Overall Survival (OS) - PD-L1+ Patients	Not Reached	17.1 months	0.56 (0.40, 0.79)	<0.001
Median Progression-Free Survival (PFS) - All Patients	3.7 months	2.0 months	0.62 (0.52, 0.75)	<0.001

Experimental Protocol: JAVELIN Bladder 100



- Study Design: Randomized, multicenter, open-label, parallel-arm, phase III trial.
- Patient Population: Patients with unresectable, locally advanced or metastatic urothelial carcinoma that had not progressed after four to six cycles of first-line platinum-containing chemotherapy.
- Intervention: Patients were randomized 1:1 to receive either avelumab 800 mg intravenously every 2 weeks plus best supportive care (BSC) or BSC alone. Treatment was initiated within 4-10 weeks after the last chemotherapy dose.
- Primary Endpoint: Overall survival (OS) in all patients and in patients with PD-L1-positive tumors.
- Secondary Endpoints: Progression-free survival (PFS) and objective response rate (ORR).

Renal Cell Carcinoma (RCC)

Avelumab, in combination with axitinib, is indicated for the first-line treatment of patients with advanced renal cell carcinoma.[3][5]

Pivotal Trial: JAVELIN Renal 101

The approval for this indication was based on the JAVELIN Renal 101 trial, a phase III, multinational, randomized, open-label study.[3][7]

Quantitative Data from JAVELIN Renal 101



Efficacy Endpoint	Avelumab + Axitinib (n=442)	Sunitinib (n=444)	Hazard Ratio (HR) (95% CI)	p-value
Median Progression-Free Survival (PFS) - PD-L1+ Population	13.8 months	7.2 months	0.61 (0.47, 0.79)	<0.001
Median Progression-Free Survival (PFS) - Overall Population	13.8 months	8.4 months	0.69 (0.56, 0.84)	<0.001
Objective Response Rate (ORR) - Overall Population	51.4%	25.7%	-	<0.001

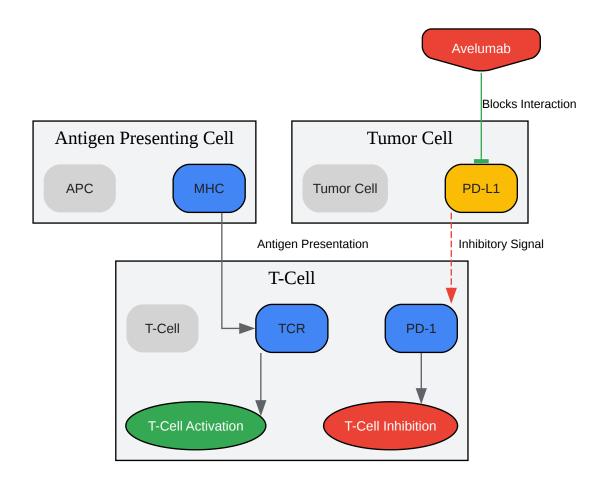
Experimental Protocol: JAVELIN Renal 101

- Study Design: Phase III, multinational, randomized, open-label, parallel-arm study.[8]
- Patient Population: Patients with untreated advanced renal cell carcinoma with a clear-cell component.
- Intervention: Patients were randomized 1:1 to receive avelumab 10 mg/kg IV every 2 weeks in combination with axitinib 5 mg orally twice daily, or sunitinib 50 mg orally once daily for 4 weeks on treatment followed by 2 weeks off.
- Primary Endpoints: Progression-free survival (PFS) and overall survival (OS) in patients with PD-L1-positive tumors.
- Secondary Endpoints: PFS and OS in the overall population, and ORR.

Mechanism of Action and Signaling Pathway



Avelumab functions as an immune checkpoint inhibitor by targeting PD-L1. PD-L1 can be expressed on tumor cells and tumor-infiltrating immune cells.[1] Its interaction with PD-1 on T-cells and B7.1 on antigen-presenting cells delivers an inhibitory signal, leading to T-cell anergy and exhaustion, thereby allowing cancer cells to evade immune surveillance.[1] Avelumab blocks this interaction, restoring the anti-tumor immune response.[1]



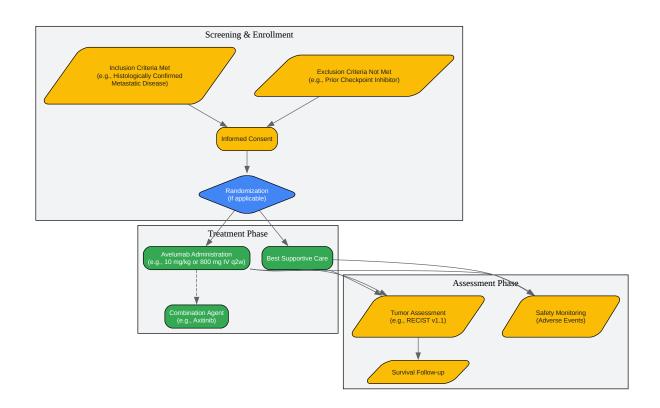
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Avelumab blocks the PD-L1/PD-1 inhibitory pathway.

Representative Experimental Workflow

The clinical development of avelumab follows a structured workflow to assess its safety and efficacy in cancer patients. This generally involves patient screening, enrollment, treatment administration, and subsequent monitoring for response and adverse events.





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A typical clinical trial workflow for avelumab.



Conclusion

Avelumab has demonstrated significant clinical benefit in several challenging-to-treat cancers, establishing it as a key therapeutic agent in the field of immuno-oncology. Its efficacy in Merkel cell carcinoma, urothelial carcinoma, and renal cell carcinoma is supported by robust data from pivotal clinical trials. Ongoing research continues to explore its potential in other malignancies and in combination with other anti-cancer therapies, aiming to further expand its clinical utility and improve patient outcomes.

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- To cite this document: BenchChem. [Avelumab: A Technical Guide to Approved Indications].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663166#avelumab-indications]

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